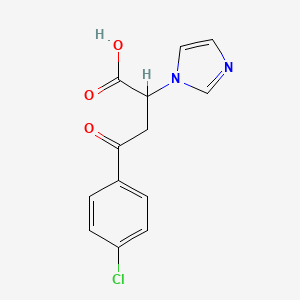

4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, structural analogs and computational predictions provide insight into expected shifts:

| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic (4-chlorophenyl) | 7.2–7.5 (m) | 125–135 (C-Cl) |

| Imidazole NH (exchange broadened) | ~12–13 (broad) | 135–145 (C=N) |

| Ketone carbonyl (quaternary) | – | ~210 |

| Carboxylic acid (-COOH) | ~12 (broad) | ~170 |

Note: The imidazole NH proton may not appear due to rapid exchange with solvent, while the carboxylic acid proton exhibits broad absorption in ¹H NMR.

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

Key IR absorption bands are predicted based on functional group vibrations:

| Functional Group | Characteristic Peaks (cm⁻¹) |

|---|---|

| Carboxylic acid (-COOH) | Broad O–H stretch: 2500–3300 |

| Ketone (C=O) | Strong absorption: ~1700 |

| C–Cl (aromatic) | Stretch: 600–800 |

| Imidazole ring | C=N/C–N vibrations: 1450–1600 |

Experimental IR data for related compounds (e.g., ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) show ketone C=O peaks at ~1720 cm⁻¹ and aromatic C–H stretches near 3100 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways are inferred from the molecular structure:

| Fragment | m/z | Description |

|---|---|---|

| Molecular ion ([M⁺]) | 278 | Full molecular ion (C₁₃H₁₁ClN₂O₃) |

| [M–COOH]⁺ | 232 | Loss of carboxylic acid (-46) |

| [M–ClC₆H₄]⁺ | 167 | Cleavage of 4-chlorophenyl group (-111) |

| Imidazole fragment | 69 | C₃H₄N₂⁺ (m/z 69) from imidazole ring |

X-ray Crystallographic Studies and Conformational Analysis

No direct crystallographic data exists for this compound, but structural analogs (e.g., 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid) reveal:

- Planar geometry : Aromatic rings (e.g., 4-chlorophenyl) adopt coplanar arrangements to maximize conjugation.

- Hydrogen bonding : Carboxylic acid groups form intermolecular dimers or chains in the solid state.

- Steric effects : Bulky substituents (e.g., imidazole) may induce conformational strain, favoring anti-periplanar arrangements.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-31G*) predict:

- HOMO/LUMO gaps : Influenced by electron-withdrawing (4-chlorophenyl) and donating (imidazole) groups.

- Electron density : Higher density at the carboxylic acid oxygen and imidazole nitrogen atoms, indicating nucleophilic potential.

Molecular Orbital Analysis and Electron Density Mapping

| Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | ~-5.0 | Localized on imidazole and carboxylic oxygen |

| LUMO | ~-1.5 | Delocalized across ketone and aromatic rings |

Electron density maps highlight:

- Depletion : At the ketone carbonyl and chlorophenyl C–Cl bond.

- Accumulation : At the imidazole nitrogen and carboxylic acid oxygen.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-imidazol-1-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c14-10-3-1-9(2-4-10)12(17)7-11(13(18)19)16-6-5-15-8-16/h1-6,8,11H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVMZMWSNKLVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C(=O)O)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety, which can be achieved through various organic transformations, including oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

4-(4-chlorophenyl)-1H-imidazole: Similar structure but lacks the butanoic acid moiety.

2-(1H-imidazol-1-yl)acetic acid: Contains an imidazole ring and a carboxylic acid group but lacks the chlorophenyl group.

Uniqueness

4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorophenyl group and the imidazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 4-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4-oxobutanoic acid has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group and an imidazole moiety, which are significant for its biological interactions. The presence of these functional groups is believed to contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially inhibiting key enzymes involved in inflammatory pathways.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).

- Findings : The compound showed an IC50 value indicating moderate cytotoxicity compared to standard chemotherapeutics.

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on cyclooxygenase (COX) enzymes.

- Findings : The compound demonstrated moderate inhibition of COX-2, suggesting potential anti-inflammatory applications.

Table 1: Biological Activity Summary

| Activity Type | Test Subject | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 15.2 | |

| COX-2 Inhibition | Enzyme Assay | 18.5 | |

| Anti-inflammatory | In vitro Assay | Not specified |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| 4-Chlorophenyl Imidazole Derivative | AChE Inhibition | Moderate (IC50 = 10.4) |

| Furochromone Derivative | BChE Inhibition | Significant (IC50 = 9.2) |

| Halogenated Compounds | Dual Inhibition | Enhanced activity observed |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound forms stable interactions with active sites of target enzymes, which may explain its observed biological activities.

Q & A

Q. Basic

- LC-MS : Monitors reaction progress and detects intermediates/byproducts (e.g., hydrodechlorination products) .

- NMR spectroscopy : Confirms regiochemistry of the imidazole ring and substituent positions .

- HPLC : Assesses purity post-synthesis, particularly for polar derivatives .

What methodological approaches are recommended for optimizing cyclization steps in the synthesis of such compounds?

Advanced

Cyclization efficiency depends on:

- Temperature control : 45°C maximizes ring closure vs. 25°C (yield drop from 88% to <50%) .

- Solvent polarity : Ethanol enhances nucleophilic attack by the primary amino group on the carbonyl, whereas water impedes dehydration .

- Base selection : NaOH (2 equiv) drives Schiff base formation, while weaker bases like Na₂CO₃ slow cyclization .

What biological activities are associated with structurally similar imidazole derivatives?

Basic

Analogous compounds exhibit:

- Antimicrobial properties : Imidazole derivatives disrupt microbial cell membranes via π-π stacking and hydrogen bonding .

- Anti-inflammatory effects : Carboxylic acid moieties in similar structures modulate COX-2 enzyme activity .

How can statistical experimental design improve the efficiency of synthesizing this compound?

Advanced

Design of Experiments (DoE) reduces trial-and-error:

- Factor screening : Identifies critical variables (e.g., catalyst loading, solvent ratio) using fractional factorial designs .

- Response surface methodology : Optimizes yield by modeling interactions between temperature, base concentration, and reaction time .

How should researchers address contradictions in reported yields or reaction outcomes across studies?

Q. Advanced

- Reproducibility checks : Validate reaction conditions (e.g., catalyst activation, solvent purity) to eliminate external variables .

- Data triangulation : Cross-reference LC-MS, NMR, and HPLC data to confirm structural assignments and quantify impurities .

- Meta-analysis : Apply statistical tools to identify outliers or systematic biases in published datasets .

What role do computational methods play in designing reactions for such compounds?

Q. Advanced

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in imidazole formation .

- Catalyst optimization : Machine learning algorithms screen catalyst libraries to identify candidates minimizing side reactions .

What are the common byproducts formed during the synthesis, and how are they identified?

Q. Basic

- Hydrodechlorination byproducts : Arise from Pd/C-catalyzed hydrogenation (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) .

- Detection : LC-MS with m/z analysis distinguishes these byproducts from the target compound .

How do structural modifications (e.g., halogen substitution) impact the compound's reactivity and bioactivity?

Q. Advanced

- Electron-withdrawing effects : The 4-chlorophenyl group enhances electrophilicity at the ketone, facilitating nucleophilic attacks in subsequent reactions .

- Bioactivity modulation : Fluorine substitution (as in 4-(2-fluorophenyl) analogs) increases metabolic stability and membrane permeability compared to chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.